3-Phenyl-1-(piperazin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

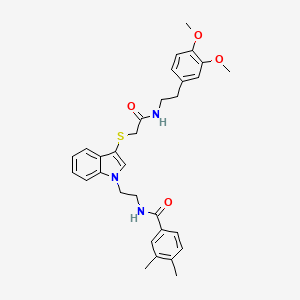

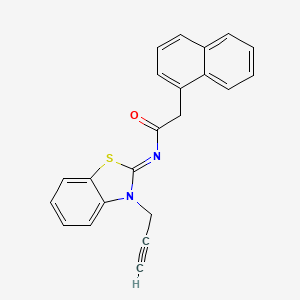

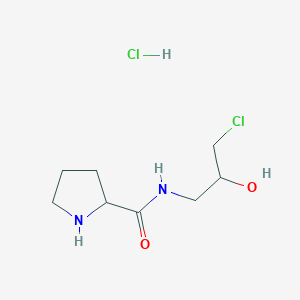

3-Phenyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular weight of 218.3 . Its IUPAC name is 1-(3-phenylpropanoyl)piperazine .

Synthesis Analysis

The synthesis of 3-Phenyl-1-(piperazin-1-yl)propan-1-one and its derivatives has been a subject of interest in various research studies . For instance, one study designed and synthesized novel 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives as potential triple reuptake inhibitors .Molecular Structure Analysis

The InChI code for 3-Phenyl-1-(piperazin-1-yl)propan-1-one is 1S/C13H18N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2 .Scientific Research Applications

Antidepressant and Antianxiety Activities

A study by Kumar et al. (2017) explored novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds similar to 3-Phenyl-1-(piperazin-1-yl)propan-1-one. These compounds showed significant antidepressant and antianxiety activities in albino mice, suggesting potential applications in mental health treatments (Kumar et al., 2017).

Anticancer Properties

Lv et al. (2019) synthesized a heterocyclic compound related to 3-Phenyl-1-(piperazin-1-yl)propan-1-one and evaluated its in vitro anticancer activities against human bone cancer cell lines. This suggests potential applications in cancer therapy (Lv et al., 2019).

Antifungal Activity

Chai et al. (2011) designed and synthesized a series of compounds related to 3-Phenyl-1-(piperazin-1-yl)propan-1-one, exhibiting excellent antifungal activities against various human pathogenic fungi. This highlights its potential use in antifungal treatments (Chai et al., 2011).

Antitumor Activity

Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their potential anticancer activities. These compounds showed promising antiproliferative effects against breast cancer cells, suggesting potential in cancer treatment (Yurttaş et al., 2014).

Analgesic Properties

Chae et al. (2012) synthesized carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives, showing potent analgesic activities. These findings indicate potential applications in pain management (Chae et al., 2012).

Antiarrhythmic and Antihypertensive Effects

Kulig et al. (2010) synthesized a series of pyrrolidin-2-one derivatives, including compounds structurally related to 3-Phenyl-1-(piperazin-1-yl)propan-1-one, displaying strong antiarrhythmic and antihypertensive activities. These findings suggest potential applications in cardiovascular treatments (Kulig et al., 2010).

Antibacterial Agents

Abbasi et al. (2020) worked on N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, showing them to be effective inhibitors of bacterial strains. This points to potential applications in combating bacterial infections (Abbasi et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit serotonin, norepinephrine, and dopamine transporters (sert, net, and dat, respectively) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

Based on its structural similarity to other compounds, it may act as a reuptake inhibitor for serotonin, norepinephrine, and dopamine . By inhibiting these transporters, the compound could increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling effects.

Biochemical Pathways

By potentially inhibiting the reuptake of serotonin, norepinephrine, and dopamine, the compound could impact several pathways related to mood regulation, reward processing, and stress response .

Pharmacokinetics

Its molecular weight (21829) and LogP value (127) suggest that it may have favorable bioavailability .

Result of Action

By potentially increasing the synaptic concentration of serotonin, norepinephrine, and dopamine, the compound could enhance neuronal signaling and exert effects on mood, cognition, and behavior .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

Future Directions

properties

IUPAC Name |

3-phenyl-1-piperazin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXKDEVTVQJYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2906918.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906919.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide](/img/structure/B2906920.png)

![Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2906923.png)

![2-(3,4-dimethylphenyl)-8-(thiomorpholin-4-ylcarbonyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2906925.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2906937.png)